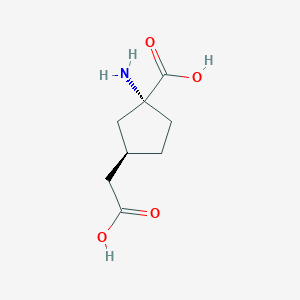

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Descripción general

Descripción

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of suitable precursors.

Introduction of Amino and Carboxymethyl Groups: The amino and carboxymethyl groups are introduced through a series of functional group transformations. This often involves the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,3R) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the cyclopentane ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Ammonia (NH₃), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biochemistry: The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is utilized in the development of novel materials and catalysts.

Mecanismo De Acción

The mechanism by which (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting metabolic pathways.

Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound, with different biological activity.

Cyclopentane-1,3-dicarboxylic acid: Lacks the amino group, resulting in different chemical properties.

Cyclopentane-1-carboxylic acid: A simpler structure without the carboxymethyl and amino groups.

Uniqueness

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Actividad Biológica

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as homo-ACPD, is a cyclopentane derivative that has garnered attention in biochemical and medicinal research due to its unique structural properties and biological activities. This compound is characterized by its amino and carboxymethyl functional groups, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a cyclopentane ring with two carboxylic acid groups and an amino group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors.

The compound acts as an agonist at certain glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs), influencing neurotransmission and potentially impacting neurological functions. Its mechanism involves:

- Enzyme Interaction: It can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding: It modulates signal transduction pathways by binding to cell surface receptors.

In Vitro Studies

A series of studies have been conducted to evaluate the biological effects of this compound on various cell lines. Notably:

- Neuroprotective Effects: Research has demonstrated that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antiproliferative Activity: In cancer research, it has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating a role in anticancer therapies.

Case Studies

- Neuroprotection in Animal Models: In studies involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.

- Cancer Cell Line Studies: The compound was tested against various cancer cell lines (e.g., glioblastoma), showing significant reductions in cell viability at specific concentrations (IC50 values ranging from 10 µM to 20 µM).

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | Similar cyclopentane structure | Different receptor affinity |

| Cyclopentane-1,3-dicarboxylic acid | Lacks amino group | Limited biological activity |

| 1-Aminocyclopropane-1-carboxylic acid | Precursor for ethylene | Involved in plant growth regulation |

Applications

The unique properties of this compound make it a valuable compound in various fields:

- Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals targeting neurological disorders.

- Biochemistry: Serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

- Industrial Applications: Potential use in developing novel materials and catalysts.

Propiedades

IUPAC Name |

(1R,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-YLWLKBPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439932 | |

| Record name | CTK0H1518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-84-7 | |

| Record name | CTK0H1518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.